N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic carboxamides This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a furan ring substituted with a methyl group at position 5
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide typically involves the following steps:
Preparation of 4,6-dimethyl-2-aminopyridine: This intermediate can be synthesized by the reaction of 2,4-dimethylpyridine with ammonia under high pressure and temperature.
Synthesis of 5-methylfuran-2-carboxylic acid: This can be prepared by the oxidation of 5-methylfurfural using an oxidizing agent such as potassium permanganate.
Formation of the carboxamide: The final step involves the coupling of 4,6-dimethyl-2-aminopyridine with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the methyl group on the furan ring.
N-(4,6-dimethylpyridin-2-yl)pyrimidine-2-carboxamide: Contains a pyrimidine ring instead of a furan ring.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide is unique due to the presence of both a pyridine and a furan ring, which can confer distinct electronic and steric properties. This unique structure may result in different biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-9(2)14-12(7-8)15-13(16)11-5-4-10(3)17-11/h4-7H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDSRNJFTXFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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